molecular formula C12H21BO3 B2741102 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane CAS No. 2374751-49-0

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane

Cat. No.: B2741102
CAS No.: 2374751-49-0
M. Wt: 224.11
InChI Key: XBEKGAUQXFJQQX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[410]heptan-6-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique bicyclic structure

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.

Safety and Hazards

Like all chemicals, this compound should be handled with care. Boronic esters can be irritants and should be handled with appropriate personal protective equipment .

Future Directions

The use of boronic esters in organic synthesis is a well-established field, and research is ongoing to develop new reactions and improve existing ones . This compound could potentially be used in such research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethyl-4-piperidone and boronic acid derivatives.

    Formation of the Bicyclic Structure: The key step involves the formation of the oxabicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between a furan derivative and an appropriate dienophile.

    Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a reaction with a boronic acid or boronate ester under suitable conditions, often involving a catalyst such as palladium or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boron moiety into different functional groups, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[2.2.1]heptan-6-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[3.1.0]heptan-6-yl)-1,3,2-dioxaborolane

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structure allows for unique interactions in chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEKGAUQXFJQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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